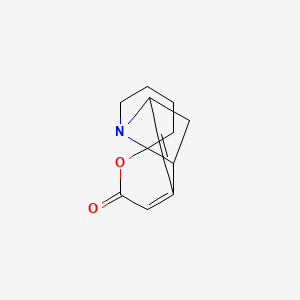
Securinegine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Securinegine is a naturally occurring alkaloid derived from the plant Securinega suffruticosa. It is known for its diverse pharmacological activities, including neuropharmacological, antitumor, anti-inflammatory, and antiviral effects . The compound has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of securinegine involves several steps, including the construction of its tetracyclic framework. One approach involves the addition of nucleophilic pyridine anion species to an electrophilic menisdaurilide congener. A weakly basic yet nucleophilic tri(2-pyridinyl)lanthanum complex is used to circumvent undesired base-mediated pathways during the key coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the leaves of Securinega suffruticosa. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Securinegine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at its nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Applications De Recherche Scientifique
Securinegine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and viral infections.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
Securinegine exerts its effects through multiple mechanisms:
Neuropharmacological Activity: It modulates neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, leading to its neurostimulatory effects.
Antitumor Activity: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
Anti-inflammatory and Antiviral Activity: It inhibits inflammatory mediators and viral replication through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Securinine: Another alkaloid from Securinega suffruticosa with similar pharmacological properties.
Oxcarbazepine: A synthetic compound with neuropharmacological activity, used as an antiepileptic drug.
Uniqueness
Securinegine is unique due to its diverse pharmacological activities and its natural origin. Unlike synthetic compounds, this compound offers a broader range of therapeutic applications with potentially fewer side effects.
Propriétés
Numéro CAS |
72741-90-3 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-oxa-9-azatetracyclo[6.5.2.01,9.05,14]pentadeca-4,6-dien-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-3-4-10-8-11(9)13(16-12)5-1-2-6-14(10)13/h3-4,7,10-11H,1-2,5-6,8H2 |
Clé InChI |
WRDRGEDNNRSUNY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C3CC4C2(C1)OC(=O)C=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
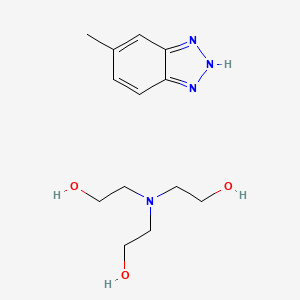
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
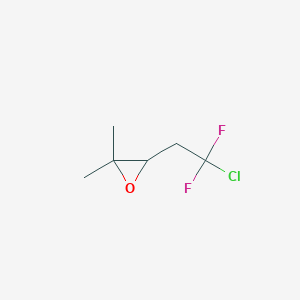

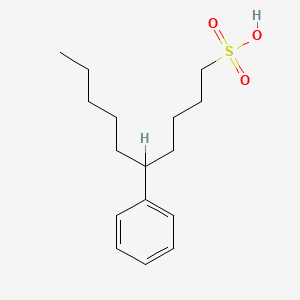
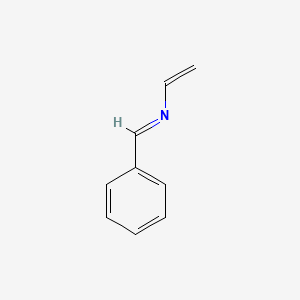
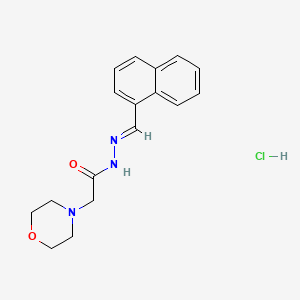

![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
